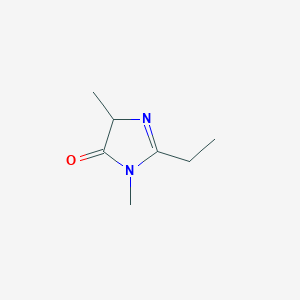
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is a chiral amino acid derivative that contains an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the amino acid backbone.
Substitution: Substitution reactions can occur at the imidazole ring or the amino group, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a wide range of imidazole derivatives, each with unique properties and potential applications. These derivatives can be further modified to create compounds with specific biological or chemical activities.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the activity of enzymes or receptors. The amino acid backbone can also interact with other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: Another amino acid with an imidazole ring, but with different stereochemistry.
Imidazole: A simpler compound with an imidazole ring, lacking the amino acid backbone.
(2S,3R)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-(1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(6(8)7(11)12)5-2-9-3-10-5/h2-4,6H,8H2,1H3,(H,9,10)(H,11,12)/t4-,6+/m1/s1 |
InChI-Schlüssel |
BBRKPOSUKSXFJU-XINAWCOVSA-N |
Isomerische SMILES |
C[C@H](C1=CN=CN1)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C1=CN=CN1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)





